

historical timeline of diethylstilbestrol medical use and withdrawal

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Compound of Interest

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The Rise and Fall of Diethylstilbestrol: A Technical History

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylstilbestrol (DES), a potent synthetic nonsteroidal estrogen, represents a significant chapter in the history of pharmacology and therapeutic development. First synthesized in 1938, it was widely prescribed to millions of pregnant women with the aim of preventing miscarriage and other pregnancy complications. However, its use was predicated on an incomplete understanding of its mechanism and long-term consequences. The discovery in 1971 of a causal link between in utero DES exposure and the development of a rare vaginal cancer, clear cell adenocarcinoma (CCA), in young women led to its abrupt withdrawal for use in pregnancy and initiated decades of research into its transgenerational toxicities. This technical guide provides a comprehensive historical timeline of the medical use and subsequent withdrawal of DES, detailed mechanistic insights, quantitative data on its impact, and the pivotal experimental evidence that defined its legacy.

Historical Timeline of Medical Use and Withdrawal

The history of DES can be segmented into four key phases: discovery and initial promise, widespread obstetrical use, discovery of toxicity and subsequent withdrawal, and the ongoing

legacy of its effects.

- 1938: **Diethylstilbestrol** is first synthesized by Leon Golberg, a graduate student of Sir Robert Robinson in London, based on the work of Sir Edward Charles Dodds.^{[1][2]} Because it was developed through publicly funded research, it was not patented, leading to its inexpensive production by hundreds of pharmaceutical companies.^{[1][2]}
- 1941: The U.S. Food and Drug Administration (FDA) approves DES for several indications, including gonorrheal vaginitis, atrophic vaginitis, menopausal symptoms, and postpartum lactation suppression.^{[2][3]}
- 1940s: Physicians begin prescribing DES as an off-label treatment to prevent miscarriages in women with a history of pregnancy complications, based on the theory that insufficient estrogen production was a cause of such adverse outcomes.^{[3][4]}
- 1947: The FDA formally approves a supplemental new drug application to market DES for the prevention of miscarriage.^[3] This leads to its widespread use in pregnant women, a practice that would continue for over two decades.
- 1953: A landmark randomized controlled clinical trial conducted by Dieckmann et al. at the University of Chicago is published, showing that DES offered no benefit in preventing miscarriages or premature births.^{[5][6]} Despite these findings, its use in pregnancy continued.
- 1971 (April): A seminal paper by Arthur Herbst, Howard Ulfelder, and David Poskanzer is published in the New England Journal of Medicine.^{[7][8]} The case-control study establishes a strong association between maternal ingestion of DES during pregnancy and the appearance of clear cell adenocarcinoma of the vagina and cervix in their daughters.^{[7][8]}
- 1971 (November): The FDA issues a Drug Bulletin advising all U.S. physicians to cease prescribing DES to pregnant women, citing the link to CCA.^{[3][5]} The indication for preventing miscarriage is officially withdrawn.^[3]
- 1970s-1990s: The use of DES becomes progressively restricted. While its use in pregnancy was halted in the U.S. in 1971, it continued in some European countries until the late 1970s.^[9] Its approved indications narrowed to the treatment of advanced prostate cancer and postmenopausal breast cancer.^[10]

- 1997: The last remaining U.S. manufacturer of DES ceases its production and marketing.[\[9\]](#)
- 2000s-Present: Research continues to uncover the multigenerational health consequences of DES exposure, including reproductive abnormalities, infertility, and increased cancer risk in the grandchildren of women who took the drug.[\[11\]](#)

Quantitative Data Summary

The scale of DES use and the magnitude of its adverse effects are critical to understanding its impact. An estimated 5 to 10 million Americans, including pregnant women and their children, were exposed to DES between 1940 and 1971.[\[12\]](#)[\[13\]](#)

Table 1: Prescribed Dosage and Exposure Estimates

Parameter	Value	Source(s)
Typical Use Period	1940 - 1971	[14]
Estimated Exposed (U.S.)	5 - 10 million (mothers and offspring)	[12] [13]
Dosage Regimen for Pregnancy	Highly variable; incremental doses throughout pregnancy. Cumulative doses could be extremely high, with some studies reporting totals exceeding 11-12 grams.	[15] [16]
Other Approved Indications	Menopausal symptoms, atrophic vaginitis, prostate cancer, breast cancer.	[2] [14]

Table 2: Incidence of Key Adverse Health Outcomes in DES-Exposed Offspring

Health Outcome	Population	Risk Metric	Finding	Source(s)
Clear Cell Adenocarcinoma (CCA)	DES Daughters	Cumulative Risk (through age 24)	0.14 to 1.4 per 1,000 exposed	[17]
Relative Risk	~40 times higher than unexposed women	[18]		
Breast Cancer	DES Mothers	Relative Risk	~30% higher risk than unexposed women	[12]
Reproductive Tract Abnormalities	DES Daughters	Prevalence	Up to 33% born with abnormalities (e.g., T-shaped uterus)	[13]
Infertility	DES Daughters	Prevalence	33% vs. 14% in unexposed women	[19]
Preterm Delivery	DES Daughters	Relative Risk	~3 times more likely than unexposed women	[19]
Ectopic Pregnancy	DES Daughters	Relative Risk	~5 times more likely than unexposed women	[19]
Epididymal Cysts	DES Sons	Prevalence	21% vs. 5% in unexposed men	[13]

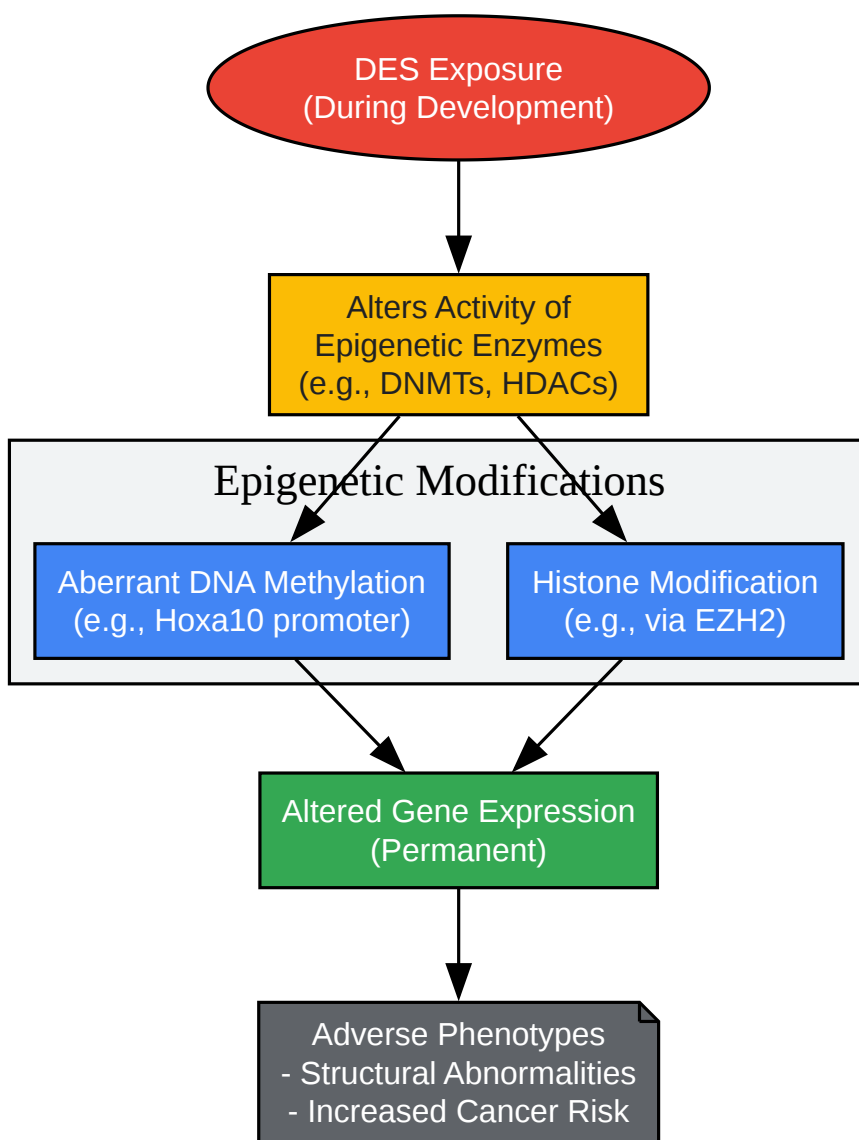
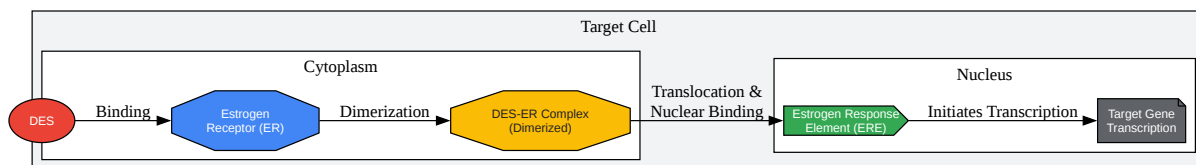
Mechanistic Insights: Signaling and Epigenetic Pathways

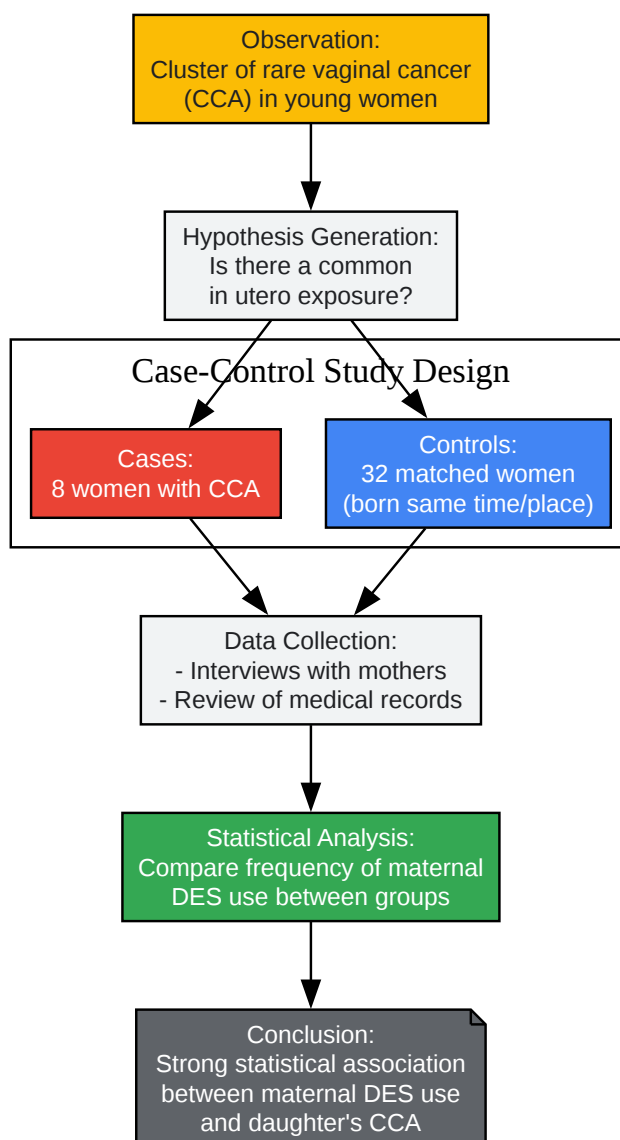
DES exerts its biological effects primarily by acting as a potent agonist of the estrogen receptors (ER α and ER β).^[20] Its chemical structure, though nonsteroidal, mimics endogenous estradiol, allowing it to bind to and activate these nuclear receptors. However, key differences in its interaction with ERs and its downstream effects are thought to underlie its unique toxicity.

Estrogen Receptor Signaling Pathway

Upon entering a target cell, DES binds to ERs in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Inside the nucleus, the DES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the transcription of genes involved in cell proliferation, differentiation, and other physiological processes.^[20]

Studies have shown that while both DES and estradiol activate ER α , they can induce different conformational changes in the receptor. This leads to differential binding of coregulator proteins and the transcription of different sets of genes, which may explain their distinct biological outcomes.^{[3][4]} For instance, DES has been shown to upregulate genes like CYP26A1 and CYP26B1 differently than estradiol.^[3]





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